molecular formula C8H5Br2NO4 B2617068 2,4-Dibromo-3-methyl-6-nitrobenzoic acid CAS No. 1820608-82-9

2,4-Dibromo-3-methyl-6-nitrobenzoic acid

Cat. No.: B2617068
CAS No.: 1820608-82-9
M. Wt: 338.939
InChI Key: FZFLOXIBWBEODO-UHFFFAOYSA-N
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Description

2,4-Dibromo-3-methyl-6-nitrobenzoic acid is a polyhalogenated aromatic carboxylic acid with a nitro group at position 6, bromine atoms at positions 2 and 4, and a methyl group at position 2. The methyl group may reduce solubility in polar solvents due to its hydrophobic nature .

Properties

IUPAC Name

2,4-dibromo-3-methyl-6-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2NO4/c1-3-4(9)2-5(11(14)15)6(7(3)10)8(12)13/h2H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZFLOXIBWBEODO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=C1Br)C(=O)O)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dibromo-3-methyl-6-nitrobenzoic acid typically involves the bromination of 3-methylbenzoic acid followed by nitration. The reaction conditions for bromination often include the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3). The nitration process involves the use of a nitrating mixture, usually composed of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4), to introduce the nitro group into the aromatic ring.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dibromo-3-methyl-6-nitrobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with Pd/C or other reducing agents like tin(II) chloride (SnCl2).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

    Substitution: Derivatives with different substituents replacing the bromine atoms.

    Reduction: 2,4-Dibromo-3-methyl-6-aminobenzoic acid.

    Oxidation: 2,4-Dibromo-3-carboxy-6-nitrobenzoic acid.

Scientific Research Applications

2,4-Dibromo-3-methyl-6-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-dibromo-3-methyl-6-nitrobenzoic acid depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Nitrobenzoic Acids

Key Analogs:
  • 2-Bromo-6-nitrobenzoic acid (96% purity): Shares nitro and bromine substituents but lacks the methyl group and second bromine atom. Higher bromination in the target compound likely increases molecular weight (estimated ~369.94 g/mol vs. ~262.02 g/mol for 2-bromo-6-nitrobenzoic acid) and melting point due to stronger van der Waals interactions .
  • 3,5-Dibromo-4-nitrobenzoic acid: Differs in substituent positions (bromine at 3 and 5, nitro at 4).
Table 1: Halogenated Nitrobenzoic Acids Comparison
Compound Molecular Formula Substituents Molecular Weight (g/mol) Key Properties (Inferred)
2,4-Dibromo-3-methyl-6-nitrobenzoic acid C₈H₅Br₂NO₄ 2-Br, 4-Br, 3-CH₃, 6-NO₂ ~369.94 High acidity, low solubility in H₂O
2-Bromo-6-nitrobenzoic acid C₇H₄BrNO₄ 2-Br, 6-NO₂ ~262.02 MP: ~160–165°C (est.)
3,5-Dibromo-4-nitrobenzoic acid C₇H₃Br₂NO₄ 3-Br, 5-Br, 4-NO₂ ~339.82 Higher thermal stability

Methyl-Substituted Nitrobenzoic Acids

Key Analogs:
  • 2-Methoxycarbonyl-6-nitrobenzoic acid: Features a methoxycarbonyl group (ester) at position 2 and nitro at 5. The ester group introduces different electronic effects (electron-withdrawing) compared to the methyl group in the target compound. X-ray data shows non-planar substituents (dihedral angles: 29.99°–67.09°), suggesting steric hindrance also influences the target compound’s conformation .
  • 3-Methoxy-4-nitrobenzoic acid : Methoxy (electron-donating) at 3 and nitro at 3. The target’s nitro group at 6 may increase acidity (pKa ~1–2) compared to this analog (pKa ~2–3) due to closer proximity to the carboxylic acid .
Table 2: Methyl/Methoxy-Substituted Analogs
Compound Functional Groups Key Structural Differences Impact on Properties
This compound 3-CH₃, 2,4-Br, 6-NO₂ Bromine increases molecular weight and steric bulk Reduced solubility vs. methoxy analogs
2-Methoxycarbonyl-6-nitrobenzoic acid 2-COOCH₃, 6-NO₂ Ester group enhances electrophilicity Higher reactivity in nucleophilic acyl substitution
3-Methoxy-4-nitrobenzoic acid 3-OCH₃, 4-NO₂ Methoxy donates electrons, nitro at 4 Lower acidity vs. target compound

Amino-Substituted Bromobenzoic Acids

Key Analogs:
  • 4-Amino-3,5-dibromobenzoic acid: Amino group at 4 replaces the nitro group in the target. Amino’s electron-donating nature reduces acidity (pKa ~4–5) compared to the nitro-containing target (pKa ~1–2). Bromine positions (3 and 5) also alter steric accessibility for further reactions .
Table 3: Amino vs. Nitro Substituents
Compound Substituent at Position 6 Acidity (pKa) Reactivity
This compound NO₂ ~1–2 Prone to electrophilic substitution
4-Amino-3,5-dibromobenzoic acid NH₂ ~4–5 Suitable for diazotization reactions

Structural and Electronic Effects

  • Steric Hindrance : The methyl group at position 3 and bromines at 2 and 4 likely create significant steric bulk, reducing reactivity in crowded reactions (e.g., Suzuki coupling) compared to less-substituted analogs .
  • Hydrogen Bonding : Nitro and carboxylic acid groups in the target compound may form intermolecular hydrogen bonds (as seen in 2-methoxycarbonyl-6-nitrobenzoic acid), influencing crystal packing and melting behavior .
  • Solubility : The hydrophobic methyl group and polar nitro/bromine substituents create mixed solubility profiles—likely soluble in DMSO or acetone but poorly in water .

Biological Activity

2,4-Dibromo-3-methyl-6-nitrobenzoic acid is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article explores its antimicrobial and anti-inflammatory properties, mechanism of action, and relevant case studies.

The chemical structure of this compound includes two bromine atoms, a methyl group, and a nitro group attached to a benzoic acid framework. This unique arrangement contributes to its reactivity and biological activity.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. In a study assessing various synthesized compounds for antibacterial efficacy against Staphylococcus aureus and Escherichia coli, it was found that this compound demonstrated significant inhibition zones, suggesting potent antibacterial properties.

Table 1: Antimicrobial Activity of this compound

BacteriaInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1550 µg/mL
Escherichia coli1275 µg/mL

Anti-inflammatory Properties

In addition to its antimicrobial effects, the compound has been investigated for anti-inflammatory activity. It was shown to inhibit the production of pro-inflammatory cytokines in vitro, indicating potential therapeutic applications in inflammatory diseases.

The mechanism of action for this compound is primarily attributed to its ability to act as an electrophile in biological systems. The nitro group can undergo reduction reactions, leading to the formation of reactive intermediates that interact with cellular macromolecules. Additionally, the bromine atoms enhance the compound's reactivity towards nucleophiles in biological environments.

Study on Antimicrobial Efficacy

A recent study focused on synthesizing derivatives of benzoic acid and evaluating their antimicrobial properties. Among these derivatives, this compound showed the highest efficacy against both gram-positive and gram-negative bacteria. The study highlighted its potential as a lead compound for developing new antibiotics .

In Vivo Studies

In vivo studies using murine models demonstrated that administration of this compound led to reduced inflammation markers in serum after inducing an inflammatory response with lipopolysaccharides (LPS). This suggests its potential utility in treating conditions characterized by excessive inflammation.

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